2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a carboxylic acid group at the fifth position of the thiazole ring, along with methyl and isobutyl substituents at the second and fourth positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2-methyl-4-(2-methylpropyl)-1,3-thiazole can be synthesized by reacting 2-methyl-4-(2-methylpropyl)thioamide with an appropriate α-haloketone under acidic conditions.
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Introduction of the Carboxylic Acid Group: : The carboxylic acid group can be introduced via carboxylation reactions. One common method is the reaction of the thiazole derivative with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids, which can convert the thiazole to a thiazole oxide.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Thiazole oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activity of this specific compound and its derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Thiazole derivatives have shown promise as anti-inflammatory, antiviral, and anticancer agents. This compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(2-methylpropyl)-1,3-thiazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
4-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the methyl group at the second position, which can influence its chemical properties.
2-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the isobutyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and isobutyl groups, along with the carboxylic acid, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)13-6(3)10-7/h5H,4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVWKKKUICAWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226165-44-1 | |
Record name | 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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